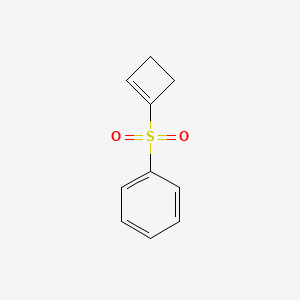![molecular formula C17H31N3OSi3 B14270230 4-[Tris(trimethylsilyl)methyl]benzoyl azide CAS No. 138472-14-7](/img/structure/B14270230.png)
4-[Tris(trimethylsilyl)methyl]benzoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Tris(trimethylsilyl)methyl]benzoyl azide is an organic compound characterized by the presence of a benzoyl azide group attached to a benzene ring, which is further substituted with a tris(trimethylsilyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tris(trimethylsilyl)methyl]benzoyl azide typically involves the reaction of 4-[Tris(trimethylsilyl)methyl]benzoic acid with azide reagents under specific conditions. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[Tris(trimethylsilyl)methyl]benzoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for nucleophilic substitution reactions.
Lithium Aluminum Hydride (LiAlH₄): Employed in reduction reactions to convert azides to amines.
Catalytic Hydrogenation: Utilizes palladium on carbon (Pd/C) and hydrogen gas (H₂) for the reduction of azides.
Major Products Formed
Primary Amines: Formed through the reduction of the azide group.
Isocyanates: Produced via rearrangement reactions such as the Curtius rearrangement.
科学研究应用
4-[Tris(trimethylsilyl)methyl]benzoyl azide has several applications in scientific research:
作用机制
The mechanism of action of 4-[Tris(trimethylsilyl)methyl]benzoyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azide group reacts with alkyne groups through a click chemistry reaction to form stable triazole linkages .
相似化合物的比较
Similar Compounds
Trimethylsilyl Azide: Similar in structure but lacks the benzoyl group.
Benzoyl Azide: Contains the benzoyl group but lacks the tris(trimethylsilyl)methyl group.
Tris(trimethylsilyl)silane: Contains the tris(trimethylsilyl)methyl group but lacks the azide functionality.
Uniqueness
4-[Tris(trimethylsilyl)methyl]benzoyl azide is unique due to the combination of the bulky tris(trimethylsilyl)methyl group and the reactive azide group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .
属性
CAS 编号 |
138472-14-7 |
|---|---|
分子式 |
C17H31N3OSi3 |
分子量 |
377.7 g/mol |
IUPAC 名称 |
4-[tris(trimethylsilyl)methyl]benzoyl azide |
InChI |
InChI=1S/C17H31N3OSi3/c1-22(2,3)17(23(4,5)6,24(7,8)9)15-12-10-14(11-13-15)16(21)19-20-18/h10-13H,1-9H3 |
InChI 键 |
CTKQZDQDCDXCNT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C(=O)N=[N+]=[N-])([Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



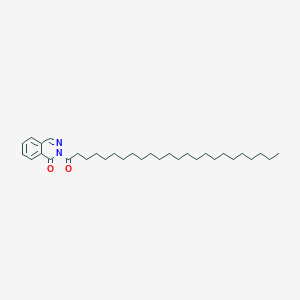
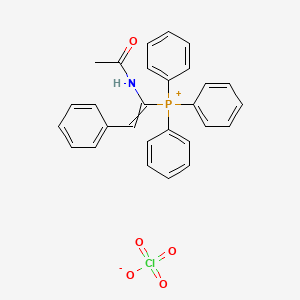
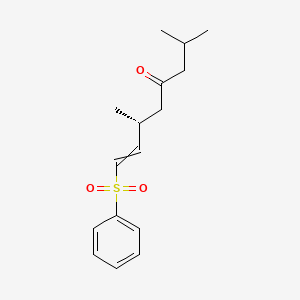
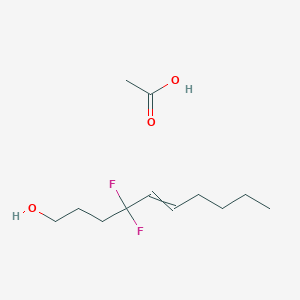
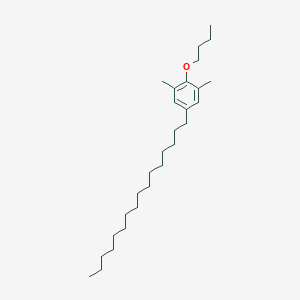
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
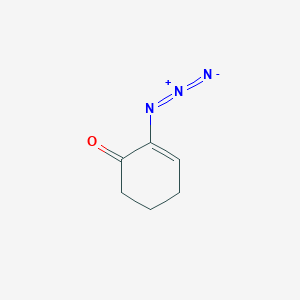
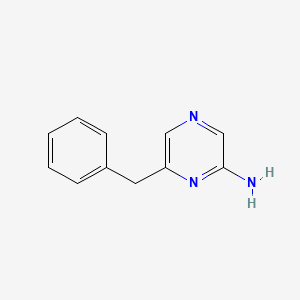
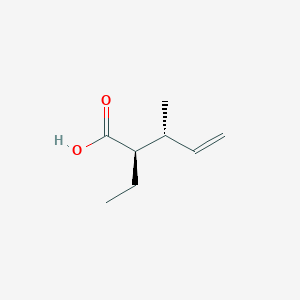
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
